molecular formula C21H22O3 B4921033 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene

1-[3-(3-ethoxyphenoxy)propoxy]naphthalene

Cat. No.: B4921033
M. Wt: 322.4 g/mol
InChI Key: VOGNNORFNQFWMV-UHFFFAOYSA-N
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Description

1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is an organic compound that features a naphthalene core linked to an ethoxyphenoxy group via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene typically involves a multi-step process. One common method includes the reaction of 3-ethoxyphenol with 1-bromopropane to form 3-(3-ethoxyphenoxy)propane. This intermediate is then reacted with 1-naphthol in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include dihydronaphthalene derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-[3-(3-ethoxyphenoxy)propoxy]naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

  • 1-[3-(3-methoxyphenoxy)propoxy]naphthalene
  • 1-[3-(3-ethoxyphenoxy)propoxy]benzene
  • 1-[3-(3-ethoxyphenoxy)propoxy]anthracene

Uniqueness: 1-[3-(3-ethoxyphenoxy)propoxy]naphthalene is unique due to its specific combination of a naphthalene core and an ethoxyphenoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-[3-(3-ethoxyphenoxy)propoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-2-22-18-10-6-11-19(16-18)23-14-7-15-24-21-13-5-9-17-8-3-4-12-20(17)21/h3-6,8-13,16H,2,7,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGNNORFNQFWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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